Triptotriterpenic acid C

Structural elucidation Triterpenoid chemistry Structure-activity relationship

Researchers sourcing authenticated reference standards for LC-MS/NMR metabolomic profiling of Tripterygium wilfordii extracts face supply inconsistency. Triptotriterpenic acid C (CAS 123914-32-9) resolves this gap as an X-ray crystallography-validated ursane-type triterpenoid (3β,22α-dihydroxy-Δ12-ursene-30-oic acid). • Structurally authenticated via X-ray diffraction of its methyl ester • Distinct C-22α hydroxylation enables SAR comparisons vs. ursolic acid • Reliable QC marker for phytochemical standardization of Celastraceae species Bulk quantities available.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B1259856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptotriterpenic acid C
Synonyms3,22-dihydroxyurs-12-en-30-oic acid
triptotriterpenic acid C
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23-,24-,27-,28-,29+,30+/m0/s1
InChIKeyIWVWTVWLRSUYNC-YLOASUEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triptotriterpenic Acid C: Specifications & Procurement


Triptotriterpenic acid C (also known as Tripterygic acid A, CAS: 123914-32-9) is a pentacyclic triterpenoid of the ursane type, with molecular formula C₃₀H₄₈O₄ and molecular weight 472.7 g/mol [1]. The compound was originally isolated from the root of Tripterygium wilfordii Hook. f. and its structure was definitively established as 3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid via X-ray crystallographic diffraction analysis of its methyl ester [2]. It belongs to the class of hydroxy monocarboxylic acids and functions as a plant metabolite, having been reported in Tripterygium wilfordii, Tripterygium regelii, and Salacia chinensis [1].

Source Isolated from Tripterygium wilfordii root; also reported in Salacia chinensis
Structure Stereochemically defined as 3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid (X-ray confirmed)
Workflow Supports ursane scaffold SAR studies, metabolomic profiling, and triterpenoid reference standard use

Triptotriterpenic Acid C: Why Ursolic-Type Acids Cannot Substitute


Generic substitution fails because triptotriterpenic acid C possesses a specific stereochemical configuration (3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid) that distinguishes it from the broader ursolic-type acid class [1]. While ursolic acid serves as the prototypical scaffold, triptotriterpenic acid C incorporates a distinct hydroxylation pattern at the C-22α position and a C-30 carboxylic acid moiety, structural features that are known within triterpenoid pharmacology to influence receptor binding, metabolic stability, and downstream signaling modulation [2]. Importantly, triptotriterpenic acid C is a specific natural product isolate from Tripterygium wilfordii, and no synthetic or biosynthetic surrogate has been validated to replicate its exact molecular architecture in defined experimental systems [1].

Ursolic acid is not interchangeable due to absent C-22α hydroxylation and C-28 vs. C-30 carboxylic acid positioning; these stereochemical differences may alter receptor-binding profiles.
Oleanane-type analogs (e.g., triptotriterpenic acid A) present distinct E-ring geometry; direct substitution may shift target engagement and metabolic stability outcomes.
No validated biosynthetic or synthetic surrogate replicates the exact natural-product architecture; procurement of authenticated isolate is necessary for stereochemistry-dependent studies.

Triptotriterpenic Acid C: Differentiation from Other Triterpenoids


C-22α Hydroxylation Distinction vs. Ursolic Acid

Triptotriterpenic acid C differs from the prototypical ursolic acid by the presence of a C-22α hydroxyl group and the location of the carboxylic acid at C-30 rather than C-28, forming a 3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid scaffold [1]. This stereochemical configuration has been confirmed by X-ray crystallographic diffraction analysis of its methyl ester [2].

C-22α Hydroxylation
Class-level inference
Target: 3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid
vs. Ursolic acid: 3β-hydroxy-Δ¹²-ursene-28-oic acid
Differentiates stereochemical identity; guides scaffold selection for receptor-binding studies.
Confirmed by X-ray crystallography, ¹H/¹³C NMR, IR.
Structural elucidation Triterpenoid chemistry Structure-activity relationship

Ursane vs. Oleanane Skeletal Framework

Triptotriterpenic acid C is classified as an ursane-type pentacyclic triterpenoid, characterized by a 19α-H configuration with methyl groups at C-19 and C-20, in contrast to the oleanane-type skeleton of triptotriterpenic acid A, which features a gem-dimethyl group at C-20 [1][2]. This skeletal divergence determines the E-ring geometry and influences molecular recognition in biological systems.

Skeletal Type
Class-level inference
Ursane-type (19α-H, C-19/C-20 methyls)
vs. Oleanane-type (gem-dimethyl at C-20)
E-ring geometry distinction; supports SAR by scaffold class.
NMR and MS structural elucidation.
Natural product classification Triterpenoid chemotaxonomy Pentacyclic triterpene scaffolds

Anti-inflammatory Activity: Qualitative Evidence

Anti-inflammatory activity has been reported for triptotriterpenic acid C in the literature [1]. However, the available sources do not provide quantitative data (e.g., IC₅₀ values, % inhibition at defined concentrations, or ED₅₀ values) for triptotriterpenic acid C itself, nor do they include head-to-head comparisons with closely related analogs such as ursolic acid or triptotriterpenic acid A under standardized assay conditions.

Anti-inflammatory activity
Data to verify
Qualitative literature report; no IC₅₀, % inhibition, or comparator data available.
Context-dependent; quantitative potency cannot be compared for procurement decisions.
Review citation only; requires independent validation.
Anti-inflammatory screening Natural product pharmacology Triterpenoid bioactivity

Triptotriterpenic Acid A vs. C: Hepatotoxicity

In a hepatotoxic screening study of Tripterygium wilfordii components, triptotriterpenic acid A was identified as presenting direct hepatotoxicity, whereas triptotriterpenic acid C was not reported to exhibit equivalent hepatotoxic effects [1]. However, no direct comparative toxicity data (e.g., CC₅₀ values in hepatocyte assays) are available for triptotriterpenic acid C in the accessed sources.

Hepatotoxicity screening
Class-level inference
Triptotriterpenic acid A: direct hepatotoxicity reported
Triptotriterpenic acid C: not reported to exhibit equivalent effect
Reported safety-margin context within Tripterygium constituents; quantitative CC₅₀ data unavailable.
Based on injury-pattern screening; further toxicological profiling warranted.
Hepatotoxicity screening Safety pharmacology Triterpenoid toxicology

Triptotriterpenic Acid C: Optimal Research Applications


Ursane Triterpenoid SAR Studies

Researchers conducting SAR investigations on pentacyclic triterpenoids may utilize triptotriterpenic acid C as a defined ursane-type scaffold featuring the specific 3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid configuration [1]. This distinct hydroxylation pattern and carboxylic acid positioning provide a reference point for comparing how C-22α hydroxylation modulates biological activity relative to the prototypical ursolic acid scaffold. Procurement of authenticated triptotriterpenic acid C ensures experimental reproducibility in studies examining how stereochemical variations influence receptor binding, enzyme inhibition, or cellular signaling outcomes [2].

Tripterygium wilfordii Metabolite Profiling & Dereplication

Triptotriterpenic acid C serves as an authenticated reference standard for liquid chromatography-mass spectrometry (LC-MS) or NMR-based metabolomic profiling of Tripterygium wilfordii extracts and related Celastraceae species [1]. Its unequivocal structural characterization via X-ray crystallography establishes it as a reliable marker compound for quality control and phytochemical standardization of Tripterygium-derived preparations [2].

Ursane vs. Oleanane Pharmacological Comparison

Researchers comparing the pharmacological properties of ursane-type versus oleanane-type pentacyclic triterpenoids may employ triptotriterpenic acid C as a representative ursane-type scaffold [1]. The skeletal divergence between triptotriterpenic acid C (ursane-type) and triptotriterpenic acid A (oleanane-type) enables systematic evaluation of how E-ring geometry influences target engagement, metabolic stability, and downstream signaling modulation in parallel assay systems [2].

Application
Selection Property
Validation Focus
Ursane scaffold SAR studies
Stereochemical configuration (3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid)
Verify C-22α hydroxylation impact on receptor binding and downstream signaling
Tripterygium wilfordii metabolomic profiling
Authenticated reference standard (X-ray structure)
Confirm biomarker identity via LC-MS or NMR dereplication
Ursane vs. oleanane target engagement studies
Ursane-type E-ring geometry
Evaluate how E-ring configuration modulates target engagement and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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